molecular formula C28H29N3O4 B346706 4-(3-(1-Diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide

4-(3-(1-Diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide

Cat. No. B346706
M. Wt: 471.5g/mol
InChI Key: CMFLDYUGJKUPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04935414

Procedure details

10.0 g of 4-(3-(1-diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide are dissolved in a mixture of 112 ml of dioxane and 10 g of pyridine and 10 ml of trifluoroacetic anhydride in 10 ml of dioxane are added at 10° C. After standing for two hours at room temperature, the mixture is stirred into ice water. The mixture is extracted using methylene chloride, washed first with dilute NaOH, then with water, and the organic phase is dried over sodium sulphate and concentrated. The residue is purified by column chromatography on silica gel (eluent: chloroform).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:8]2[CH2:11][CH:10]([O:12][CH2:13][CH:14]([OH:29])[CH2:15][O:16][C:17]3[CH:25]=[CH:24][CH:23]=[C:22]4[C:18]=3[CH:19]=[C:20]([C:26]([NH2:28])=O)[NH:21]4)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>O1CCOCC1.N1C=CC=CC=1>[C:30]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:11][CH:10]([O:12][CH2:13][CH:14]([OH:29])[CH2:15][O:16][C:17]3[CH:25]=[CH:24][CH:23]=[C:22]4[C:18]=3[CH:19]=[C:20]([C:26]#[N:28])[NH:21]4)[CH2:9]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OCC(COC1=C2C=C(NC2=CC=C1)C(=O)N)O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
112 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 g
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted
WASH
Type
WASH
Details
washed first with dilute NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (eluent: chloroform)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OCC(COC1=C2C=C(NC2=CC=C1)C#N)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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